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Compound of Interest

Compound Name: 2,2-Diphenylpropionic acid

Cat. No.: B146859 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory-scale synthesis of 2,2-
diphenylpropionic acid. The synthesis is presented as a multi-step process, commencing

with the preparation of the precursor, 2,2-diphenylacetic acid, followed by its esterification, α-

methylation, and subsequent hydrolysis to yield the final product. Detailed experimental

protocols, data tables for quantitative analysis, and a visual representation of the synthetic

workflow are included to facilitate replication and adaptation in a research and development

setting.

Synthetic Strategy Overview
The synthesis of 2,2-diphenylpropionic acid is achieved through a four-step sequence

starting from benzilic acid. The overall transformation introduces a methyl group to the α-

carbon of 2,2-diphenylacetic acid.

The synthetic pathway is as follows:

Synthesis of 2,2-Diphenylacetic Acid: Reduction of benzilic acid using red phosphorus and

iodine in glacial acetic acid.

Esterification: Conversion of 2,2-diphenylacetic acid to its ethyl ester to protect the carboxylic

acid and activate the α-position for alkylation.
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α-Methylation: Deprotonation of the ethyl 2,2-diphenylacetate followed by alkylation with

methyl iodide to introduce the methyl group.

Hydrolysis: Conversion of the ethyl 2,2-diphenylpropionate back to the carboxylic acid to

yield the final product.

Experimental Workflow
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Step 1: Synthesis of 2,2-Diphenylacetic Acid

Step 2: Esterification

Step 3: α-Methylation

Step 4: Hydrolysis
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Caption: Synthetic workflow for 2,2-diphenylpropionic acid.
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Data Presentation
Table 1: Summary of Reactants and Products

Step
Starting
Material

Key
Reagents

Product
Typical
Yield (%)

Melting
Point (°C)

1 Benzilic Acid

Red

Phosphorus,

Iodine, Acetic

Acid

2,2-

Diphenylaceti

c Acid

94-97 144-145

2

2,2-

Diphenylaceti

c Acid

Ethanol,

Sulfuric Acid

Ethyl 2,2-

Diphenylacet

ate

~90 -

3

Ethyl 2,2-

Diphenylacet

ate

LDA, Methyl

Iodide

Ethyl 2,2-

Diphenylpropi

onate

~85 -

4

Ethyl 2,2-

Diphenylpropi

onate

Sodium

Hydroxide

2,2-

Diphenylpropi

onic Acid

>95 172-175

Experimental Protocols
Step 1: Synthesis of 2,2-Diphenylacetic Acid

This protocol is adapted from a procedure in Organic Syntheses.[1]

Materials:

Benzilic acid: 100 g (0.44 mol)

Glacial acetic acid: 250 mL

Red phosphorus: 15 g

Iodine: 5 g
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Water: 5 mL

Sodium bisulfite solution (20-25 g in 1 L of water)

Procedure:

In a 1-L round-bottomed flask equipped with a reflux condenser, combine glacial acetic

acid (250 mL), red phosphorus (15 g), and iodine (5 g).

Allow the mixture to stand for 15-20 minutes until the iodine has reacted.

Add water (5 mL) and benzilic acid (100 g).

Heat the mixture to a continuous boil for at least 2.5 hours.

After the reaction is complete, filter the hot mixture with suction to remove the excess red

phosphorus.

Slowly pour the hot filtrate into a well-stirred, cold, filtered solution of sodium bisulfite. This

will precipitate the product.

Collect the white precipitate by suction filtration, wash with cold water, and dry thoroughly.

The yield of 2,2-diphenylacetic acid is typically between 88-90 g (94-97%).[1]

For further purification, the product can be recrystallized from 50% aqueous ethanol. The

melting point of the recrystallized product is 144-145 °C.[1]

Step 2: Esterification to Ethyl 2,2-Diphenylacetate

This is a standard Fischer esterification procedure.

Materials:

2,2-Diphenylacetic acid: 88 g (0.415 mol)

Absolute ethanol: 400 mL

Concentrated sulfuric acid: 4 mL
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Procedure:

In a 1-L round-bottomed flask, dissolve 2,2-diphenylacetic acid (88 g) in absolute ethanol

(400 mL).

Carefully add concentrated sulfuric acid (4 mL) to the solution while stirring.

Attach a reflux condenser and heat the mixture at reflux for 4-6 hours.

After cooling to room temperature, reduce the volume of the solvent by approximately half

using a rotary evaporator.

Pour the concentrated solution into 1 L of cold water and extract with diethyl ether (3 x 200

mL).

Combine the organic layers and wash with a saturated sodium bicarbonate solution until

effervescence ceases, then wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain ethyl 2,2-diphenylacetate as an oil.

Step 3: α-Methylation to Ethyl 2,2-Diphenylpropionate

This procedure is based on standard protocols for the α-alkylation of esters.

Materials:

Ethyl 2,2-diphenylacetate: (from the previous step, ~0.4 mol)

Anhydrous tetrahydrofuran (THF): 800 mL

Diisopropylamine: 64 mL (0.46 mol)

n-Butyllithium (2.5 M in hexanes): 176 mL (0.44 mol)

Methyl iodide: 31 mL (0.5 mol)

Procedure:
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Set up a flame-dried, 2-L three-necked flask equipped with a magnetic stirrer, a dropping

funnel, a nitrogen inlet, and a thermometer.

Add anhydrous THF (500 mL) and diisopropylamine (64 mL) to the flask and cool the

solution to -78 °C in a dry ice/acetone bath.

Slowly add n-butyllithium (176 mL) to the stirred solution, maintaining the temperature

below -65 °C. Stir for 30 minutes at this temperature to form the lithium diisopropylamide

(LDA) solution.

In a separate flask, dissolve the crude ethyl 2,2-diphenylacetate in anhydrous THF (300

mL).

Add the ester solution dropwise to the LDA solution at -78 °C over 1 hour. Stir the resulting

enolate solution for an additional hour at -78 °C.

Add methyl iodide (31 mL) dropwise to the reaction mixture, again keeping the

temperature below -65 °C.

After the addition is complete, allow the reaction to stir at -78 °C for 2 hours, then slowly

warm to room temperature overnight.

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride

solution (200 mL).

Extract the mixture with diethyl ether (3 x 200 mL).

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium

sulfate.

Filter and concentrate under reduced pressure to obtain crude ethyl 2,2-

diphenylpropionate.

Step 4: Hydrolysis to 2,2-Diphenylpropionic Acid

This is a standard base-catalyzed ester hydrolysis.

Materials:
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Crude ethyl 2,2-diphenylpropionate: (from the previous step)

Ethanol: 500 mL

Sodium hydroxide: 40 g (1.0 mol)

Water: 200 mL

Concentrated hydrochloric acid

Procedure:

In a 1-L round-bottomed flask, dissolve the crude ethyl 2,2-diphenylpropionate in ethanol

(500 mL).

In a separate beaker, dissolve sodium hydroxide (40 g) in water (200 mL) and add this

solution to the flask.

Heat the mixture at reflux for 3-4 hours.

After cooling, remove the ethanol under reduced pressure.

Dilute the remaining aqueous solution with water (500 mL) and wash with diethyl ether (2

x 150 mL) to remove any unreacted ester.

Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric

acid. A white precipitate will form.

Collect the solid by suction filtration, wash thoroughly with cold water, and dry in a vacuum

oven.

The final product, 2,2-diphenylpropionic acid, can be recrystallized from a suitable

solvent such as an ethanol/water mixture if further purification is required. The expected

melting point is 172-175 °C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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